molecular formula C16H16N2O3 B7435833 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide

Cat. No. B7435833
M. Wt: 284.31 g/mol
InChI Key: NCTLXZLZYJKPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide, also known as DBF, is a small molecule drug that has been the subject of scientific research due to its potential therapeutic applications. DBF has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, neurodegeneration, and cancer. 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and survival. These mechanisms of action could explain the anti-inflammatory, neuroprotective, and anti-cancer properties of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide can inhibit the production of inflammatory cytokines and prostaglandins, which could explain its anti-inflammatory properties. In animal models, 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has been shown to improve cognitive function and reduce neuronal damage, which could explain its neuroprotective properties. 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, which could explain its anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for in vitro and in vivo studies. 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has also been shown to have low toxicity, which makes it a safer alternative to other anti-inflammatory, neuroprotective, and anti-cancer drugs. However, there are also limitations to using 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide in lab experiments. Its mechanism of action is not fully understood, which could limit its potential therapeutic applications. In addition, more research is needed to determine the optimal dosage and administration of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide for different diseases.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide. One area of research could focus on the optimization of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide synthesis to improve yield and purity. Another area of research could focus on the development of new 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide analogs with improved therapeutic properties. In addition, more research is needed to determine the optimal dosage and administration of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide for different diseases. Finally, clinical trials are needed to determine the safety and efficacy of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide in humans.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide involves a multi-step process that starts with the reaction of 2,3-dihydrobenzofuran with 2-bromoacetylpyridine. This reaction produces a key intermediate that is then reacted with hydroxylamine hydrochloride to form the final product, 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide. The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has been optimized to produce high yields and purity, making it suitable for scientific research.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has anti-inflammatory properties, which could make it a useful treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide has been shown to have anti-cancer properties, which could make it a potential treatment for various types of cancer.

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-10-13-2-1-6-17-16(13)18-15(20)9-11-3-4-14-12(8-11)5-7-21-14/h1-4,6,8,19H,5,7,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTLXZLZYJKPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(=O)NC3=C(C=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide

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